Welcome to the BenchChem Online Store!
molecular formula C7H3BrClF3 B1274751 3-Bromo-2-chlorobenzotrifluoride CAS No. 56131-47-6

3-Bromo-2-chlorobenzotrifluoride

Cat. No. B1274751
M. Wt: 259.45 g/mol
InChI Key: DWTJMEQXGJMZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338622B2

Procedure details

A mixture of 1-[2-chloro-3-(trifluoromethyl)phenyl]pyrrolidin-3-ol and 1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol was obtained as a brown oil (8.08 g, yield 90%) from 1-bromo-2-chloro-3-(trifluoromethyl)benzene and 3-hydroxypyrrolidine by a method similar to that in Reference Example 1. This was used for the next reaction without performing further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-chloro-3-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][C:3]=1[N:12]1[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13]1.BrC1C=CC=C(C(F)(F)F)C=1Cl.OC1CCNC1>>[F:11][C:8]([F:9])([F:10])[C:7]1[CH:2]=[C:3]([N:12]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13]2)[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CNCC1
Step Two
Name
1-[2-chloro-3-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1C(F)(F)F)N1CC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1CC(CC1)O)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.08 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.